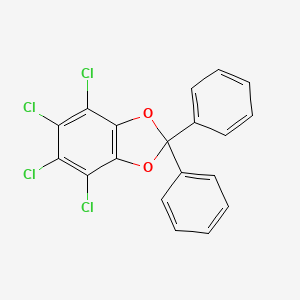

4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole

説明

4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole (CAS: Not explicitly listed) is a halogenated benzodioxole derivative characterized by a fused benzene-dioxole core with four chlorine atoms at positions 4, 5, 6, and 7, and two phenyl groups at position 2. Its synthesis involves the reaction of diphenylmethane with o-chlorobenzenes in tetrachloroethylene, yielding 26% under optimized conditions .

特性

分子式 |

C19H10Cl4O2 |

|---|---|

分子量 |

412.1 g/mol |

IUPAC名 |

4,5,6,7-tetrachloro-2,2-diphenyl-1,3-benzodioxole |

InChI |

InChI=1S/C19H10Cl4O2/c20-13-14(21)16(23)18-17(15(13)22)24-19(25-18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

InChIキー |

GGWYAQJLQLNBKP-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2(OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)C4=CC=CC=C4 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole typically involves the reaction of alkyl-substituted benzenes with o-chloranil at elevated temperatures. This process results in benzylic oxidation followed by acetal formation . The reaction conditions often require careful control of temperature and the use of specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process generally involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to isolate and purify the final product .

化学反応の分析

Types of Reactions: 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups present in the molecule.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include o-chloranil and other quinones.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different benzodioxole derivatives, while substitution reactions can introduce various functional groups into the molecule .

科学的研究の応用

Chemistry: In chemistry, 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers are exploring its use in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .

作用機序

The mechanism of action of 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

類似化合物との比較

Comparison with Non-Halogenated Analog: 2,2-Diphenyl-1,3-benzodioxole

- Structural Differences : Lacks the four chlorine substituents on the benzene ring.

- Synthesis : Simpler preparation due to fewer halogenation steps.

- Molecular dynamics simulations confirm stable binding with minimal protein fluctuations .

Comparison with Methyl-Substituted Benzodioxoles (Compounds 15 and 16)

Comparison with Tetrachloroisoindoline-dione Derivatives

- Core Structure : Isoindoline-dione (a bicyclic imide) vs. benzodioxole (a fused dioxole-benzene system).

- Applications: Sulfonamide Derivatives: 4,5,6,7-Tetrachloroisoindoline-dione sulfonamides inhibit human carbonic anhydrases (CA I, II, IX, XII), with activity dependent on substituent positions . Quinophthalone Dyes: Tetrachloroisoindoline-dione-based quinophthalones (e.g., pC-QP and mC-QP) serve as yellow colorants in image sensors, leveraging chlorine-induced chemical resistance .

Comparison with Halogenated Dyes (Acid Red 92, Pigment Yellow 138)

- Structural Differences: Acid Red 92 (tetrachloro-tetrabromo fluorescein) and Pigment Yellow 138 (tetrachloroisoindoline-quinoline) are polyhalogenated dyes .

- Function : Chlorine and bromine atoms stabilize electronic transitions for vibrant colors and UV resistance.

- Contrast : While 4,5,6,7-tetrachloro-2,2-diphenyl-1,3-benzodioxole lacks conjugated dye systems, its chlorines similarly enhance thermal and oxidative stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。